3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound features a 1,2,4-triazol-5(4H)-one core substituted with a 2-fluorophenyl group at the 4-position and a piperidin-4-ylmethyl moiety at the 3-position. The piperidine ring is further functionalized with a benzo[d][1,3]dioxole-5-carbonyl group. The benzo[d][1,3]dioxole (methylenedioxybenzene) moiety enhances electron density and metabolic stability, while the 2-fluorophenyl group contributes to lipophilicity and target-binding specificity. This structural complexity suggests applications in medicinal chemistry, particularly for enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
3-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4/c23-16-3-1-2-4-17(16)27-20(24-25-22(27)29)11-14-7-9-26(10-8-14)21(28)15-5-6-18-19(12-15)31-13-30-18/h1-6,12,14H,7-11,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKVEKCMIUQVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.34 g/mol. The structure includes a benzo[d][1,3]dioxole moiety linked to a piperidine and a fluorophenyl group, which are critical for its biological activity.
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The proposed mechanisms include:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase, effectively halting the proliferation of cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Microtubule Interaction : It is suggested that these compounds can modulate microtubule dynamics, either by inhibiting tubulin polymerization or stabilizing microtubule structures.
Anticancer Activity
Numerous studies have reported on the anticancer efficacy of similar triazole derivatives. For instance:
- In Vitro Studies : Compounds with benzo[d][1,3]dioxole structures have demonstrated cytotoxic effects against various cancer cell lines including breast and lung cancers. In particular, one study noted an IC50 value indicating potent inhibition of cell growth in treated cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | Apoptosis |
| Compound B | A549 (Lung Cancer) | 8 | Cell Cycle Arrest |
Case Studies
- Study on Anticancer Efficacy : A recent thesis highlighted the binding affinity of similar compounds to PD-L1, suggesting potential immunomodulatory effects that could enhance anticancer responses in vivo .
- Mechanistic Insights : In another study focused on PARP inhibitors, derivatives exhibited varying degrees of inhibitory activity against PARP1, a key enzyme in DNA repair mechanisms. The presence of fluorine in the structure was noted to enhance inhibitory potency compared to other substitutions .
Biochemical Pathways
The biological activity of this compound is likely mediated through several key biochemical pathways:
- Apoptotic Pathways : Activation of caspases leading to apoptosis.
- Cell Cycle Regulation : Inhibition of cyclins and cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
- Signal Transduction : Modulation of signaling pathways such as PI3K/Akt and MAPK pathways which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Structural and Functional Insights
- Core Heterocycle Differences: The 1,2,4-triazol-5(4H)-one core (target) is less acidic than pyrazolone () but more reactive than pyrimidinone (). This influences binding to targets like cytochrome P450 or GABA receptors . 1,2,3-Triazoles () exhibit stronger dipole moments than 1,2,4-triazoles, affecting solubility and hydrogen-bonding capacity .
- Benzo[d][1,3]dioxole Linkage: The carbonyl group in the target compound enhances rigidity compared to ether-linked analogs (), possibly stabilizing receptor interactions .
Piperidine Modifications :
- Piperidine-4-carboxylic acid () introduces polarity but may limit membrane permeability, whereas the unsubstituted piperidine () offers better CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
